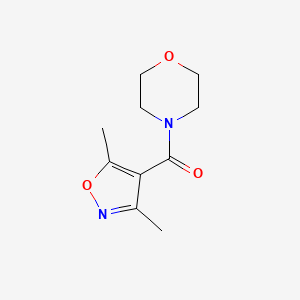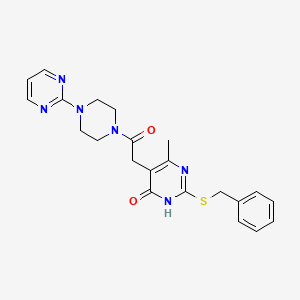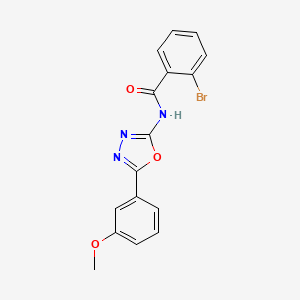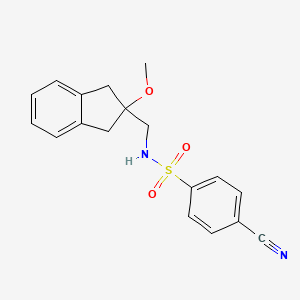![molecular formula C9H15ClN2O2S B2851562 N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride CAS No. 886843-13-6](/img/structure/B2851562.png)
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form the desired product. This compound is also used as a catalyst in a variety of organic reactions, such as condensation, esterification, and amination.
Biochemical and Physiological Effects
This compound is non-toxic and non-irritant, making it safe to handle and store. It is not known to have any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride has many advantages for use in lab experiments. It is inexpensive and readily available, making it a popular choice for many scientific research applications. It is also non-toxic and non-irritant, making it safe to handle and store. However, this compound is sensitive to light and air, and should be stored in a dark, airtight container.
Direcciones Futuras
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride has many potential future applications in scientific research. It can be used in the synthesis of organic compounds, such as heterocyclic compounds, amines, and pharmaceuticals. It can also be used as a catalyst in a variety of organic reactions, such as condensation, esterification, and amination. Additionally, this compound can be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, this compound can be used in the development of new materials and products, such as coatings and adhesives.
Métodos De Síntesis
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride can be synthesized from 4-aminomethylphenol and ethane-1-sulfonyl chloride in a two-step reaction. In the first step, the 4-aminomethylphenol is reacted with ethane-1-sulfonyl chloride in the presence of an acid catalyst to form the intermediate N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide. In the second step, the intermediate is reacted with hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride has many applications in scientific research. It is used in the synthesis of organic compounds, such as heterocyclic compounds, amines, and pharmaceuticals. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. This compound is also used as a catalyst in a variety of organic reactions, including condensation, esterification, and amination.
Safety and Hazards
The compound is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . There are several precautionary statements associated with this compound, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-[4-(aminomethyl)phenyl]ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-14(12,13)11-9-5-3-8(7-10)4-6-9;/h3-6,11H,2,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSAHNJTBGVTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)
![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)


![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)

![(E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2851497.png)
![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)
![4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2851501.png)
